5-Methyl-1,2,3-thiadiazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
27643-16-9 |
|---|---|
Molecular Formula |
C4H4N2OS |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
5-methylthiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS/c1-3-4(2-7)5-6-8-3/h2H,1H3 |
InChI Key |
WDYGOLOQBGVWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NS1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 1,2,3 Thiadiazole 4 Carbaldehyde
Strategies for Constructing the 1,2,3-Thiadiazole (B1210528) Nucleus
The formation of the 1,2,3-thiadiazole ring is a cornerstone of synthesizing its derivatives. Several classical and modern methodologies have been developed to achieve this, each with its own set of advantages and substrate scopes.
Hurd-Mori Cyclization and its Modern Adaptations
The Hurd-Mori reaction is a widely recognized and versatile method for the synthesis of 1,2,3-thiadiazoles. mdpi.com This reaction typically involves the cyclization of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂). mdpi.comwikipedia.org The hydrazone precursors are often derived from ketones or β-ketoesters. The success and yield of the Hurd-Mori cyclization can be significantly influenced by the nature of the substituents on the hydrazone. For instance, the presence of electron-withdrawing groups can facilitate the reaction. nih.gov
Modern adaptations of the Hurd-Mori synthesis have focused on improving yields, simplifying reaction conditions, and expanding the substrate scope. One such improvement involves a metal-free approach where N-tosylhydrazones react with elemental sulfur in the presence of tetrabutylammonium iodide (TBAI) as a catalyst. mdpi.com Another efficient method utilizes the reaction of readily available tosylhydrazones with ammonium thiocyanate in ethanol at room temperature. organic-chemistry.org
Table 1: Comparison of Hurd-Mori Cyclization and Modern Adaptations
| Method | Reagents | Key Advantages |
| Classical Hurd-Mori | Hydrazone with α-methylene, Thionyl chloride | Well-established, versatile |
| TBAI-Catalyzed | N-Tosylhydrazone, Sulfur, TBAI | Metal-free, improved conditions |
| Ammonium Thiocyanate | Tosylhydrazone, Ammonium thiocyanate | Mild conditions (room temp.), good yields |
Wolff Synthesis and Diazo Transfer Reactions
The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles through the cyclization of α-diazo thiocarbonyl compounds. This method is particularly useful for preparing 4,5-disubstituted 1,2,3-thiadiazoles. The requisite α-diazo thiocarbonyl intermediates can be generated in situ. Diazo transfer reactions are crucial for the synthesis of the α-diazo ketone precursors. These reactions introduce the diazo group into a molecule, often from a sulfonyl azide reagent.
A notable application of diazo transfer conditions involves the reaction of 2-cyanothioacetamides with sulfonyl azides in the presence of a base in an aprotic solvent, which exclusively yields 5-amino-4-cyano-1,2,3-thiadiazoles. nih.gov This highlights the potential for regioselective synthesis based on the choice of starting materials and reaction conditions.
Pechmann Synthesis and Related Cyclization Methods
The Pechmann synthesis is another classical method for the formation of the 1,2,3-thiadiazole ring. This approach involves the reaction of a diazoalkane with an isothiocyanate. While historically significant, its application can be limited by the availability and stability of the required diazoalkane precursors.
Oxidative Cyclization Pathways
Oxidative cyclization represents a more recent strategy for the synthesis of thiadiazole rings. These methods often involve the formation of a key sulfur-nitrogen bond through an oxidative process. For instance, the iodine/dimethyl sulfoxide (I₂/DMSO)-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur provides a route to 5-acyl-1,2,3-thiadiazoles in good yields under transition-metal-free conditions. organic-chemistry.org This three-component reaction demonstrates operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org
Rhodium-Catalyzed Transannulation Approaches from 1,2,3-Thiadiazoles
While not a primary method for constructing the 1,2,3-thiadiazole nucleus itself, rhodium-catalyzed transannulation reactions of pre-formed 1,2,3-thiadiazoles are a powerful tool for synthesizing other complex heterocyclic systems. These reactions proceed through the extrusion of dinitrogen from the thiadiazole ring to generate reactive intermediates that can then undergo cycloaddition with various partners. This methodology underscores the synthetic utility of the 1,2,3-thiadiazole ring as a building block in organic synthesis.
Regioselective Introduction of the 4-Carbaldehyde and 5-Methyl Moieties
The synthesis of the specifically substituted 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde presents a significant challenge in regioselectivity. The direct functionalization of a pre-formed 1,2,3-thiadiazole ring can be problematic due to issues with regiocontrol and potential ring instability. Therefore, the most effective strategies involve the use of appropriately substituted precursors that dictate the final arrangement of the methyl and carbaldehyde groups during the ring-forming step.
One plausible approach involves a modified Hurd-Mori synthesis starting from a specifically designed hydrazone. For instance, the hydrazone of a β-ketoaldehyde, such as 2-formyl-3-oxobutanal or a protected equivalent, could potentially cyclize to form the desired 4-formyl-5-methyl-1,2,3-thiadiazole. The regiochemistry of the cyclization would be directed by the positions of the keto and aldehyde functionalities in the starting material.
Similarly, a Wolff-type cyclization could be envisioned starting from an α-diazo-β-keto-aldehyde. The careful design of this precursor would be crucial to ensure the formation of the desired 4,5-disubstituted product.
While direct formylation of a 5-methyl-1,2,3-thiadiazole (B1211022) is a conceivable route, it is often hampered by a lack of regioselectivity and the potential for competing side reactions. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds, but its application to the 1,2,3-thiadiazole system would require careful optimization to favor formylation at the C4 position over the C5 position or potential N-formylation. Likewise, lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can be a powerful tool for C-H functionalization. However, the acidity of the ring protons and the potential for nucleophilic attack on the sulfur atom can lead to complex reaction mixtures or ring cleavage, making regioselective formylation challenging.
Ultimately, the most reliable and regioselective synthesis of this compound is likely to be achieved by employing a cyclization strategy where the substitution pattern is pre-determined by the structure of the acyclic precursor.
Table 2: Potential Regioselective Strategies for this compound
| Strategy | Precursor | Key Consideration |
| Hurd-Mori Cyclization | Hydrazone of a 2-formyl-3-oxobutanal derivative | Synthesis and stability of the β-ketoaldehyde hydrazone |
| Wolff Cyclization | α-diazo-β-keto-aldehyde | Synthesis of the diazo precursor with correct substitution |
| Direct Formylation | 5-Methyl-1,2,3-thiadiazole | Achieving C4 regioselectivity and avoiding side reactions |
Controlled Oxidation of Precursor Alcohols to the Carbaldehyde
A primary and effective method for the synthesis of this compound involves the controlled oxidation of its corresponding precursor alcohol, (5-methyl-1,2,3-thiadiazol-4-yl)methanol. The key to this transformation is the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents have been successfully employed for this purpose, each with its own set of advantages in terms of selectivity, reaction conditions, and ease of workup.
Commonly used mild oxidizing agents include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine). These reagents are known for their ability to selectively convert primary alcohols to aldehydes with minimal side product formation. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), are generally avoided as they lead to the formation of the corresponding carboxylic acid.
| Oxidizing Agent | Typical Solvent(s) | Reaction Conditions | Advantages |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temperature | Mild, selective, commercially available |
| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) | Room Temperature | Similar to PCC, less acidic |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Neutral conditions, high yields |
| Swern Oxidation | Dichloromethane (DCM) | Low Temperature (-78 °C) | Mild, avoids heavy metals, good for sensitive substrates |
Functional Group Interconversions at the Thiadiazole Ring
The aldehyde functionality in this compound can also be introduced through the interconversion of other functional groups already present at the C4 position of the 5-methyl-1,2,3-thiadiazole ring. This approach offers synthetic flexibility, allowing for the utilization of various readily available starting materials.
One common strategy is the reduction of a corresponding carboxylic acid or its ester derivative. For instance, 5-methyl-1,2,3-thiadiazole-4-carboxylic acid can be converted to the aldehyde. This transformation can be achieved in a two-step process involving the conversion of the carboxylic acid to an activated derivative (e.g., an acid chloride or a Weinreb amide) followed by controlled reduction with a suitable hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).
Alternatively, the formyl group can be introduced from a nitrile precursor. The Stephen aldehyde synthesis, which involves the reduction of a nitrile with tin(II) chloride and subsequent hydrolysis of the resulting iminium salt, provides a viable route. Another approach is the use of DIBAL-H at low temperatures to partially reduce the nitrile to an imine, which upon acidic workup, hydrolyzes to the desired aldehyde.
The Vilsmeier-Haack reaction offers a direct method for the formylation of activated aromatic and heterocyclic rings. While less common for the 1,2,3-thiadiazole ring system, under specific conditions, it could potentially be employed to introduce the carbaldehyde group.
Multi-Component Reaction (MCR) Integration in Thiadiazole Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. The Ugi four-component reaction (U-4CR) has been successfully applied to the synthesis of 1,2,3-thiadiazole derivatives, including those with a 5-methyl substituent. nih.govnih.gov
In a typical Ugi reaction for this purpose, an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid component, in this case, 5-methyl-1,2,3-thiadiazole-4-carboxylic acid, are combined. This reaction leads to the formation of α-acylamino amide derivatives. While this does not directly yield the carbaldehyde, the integration of the 5-methyl-1,2,3-thiadiazole core into a complex molecular scaffold through an MCR highlights the versatility of this building block and provides a pathway to diverse derivatives. nih.gov The resulting amide can then be a substrate for further functional group transformations.
Innovations in Synthetic Protocols and Green Chemistry Aspects
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of 1,2,3-thiadiazoles. These innovations include the use of metal-free catalysis, microwave-assisted procedures, and solid-phase synthesis techniques.
Metal-Free Catalysis for 1,2,3-Thiadiazole Formation
The classical Hurd-Mori reaction, a key method for the synthesis of the 1,2,3-thiadiazole ring from activated hydrazones using thionyl chloride, has been improved by the development of metal-free catalytic alternatives. These modern approaches often offer milder reaction conditions and avoid the use of stoichiometric and potentially hazardous reagents.
One notable advancement is the use of tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and elemental sulfur. This method provides a facile and practical route to 1,2,3-thiadiazoles under metal-free conditions. rsc.org Another significant development is the I₂/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur, which yields 5-acyl-1,2,3-thiadiazoles. rsc.org This transition-metal-free strategy is operationally simple and compatible with a wide range of functional groups. rsc.org
These metal-free catalytic systems align with the principles of green chemistry by reducing metal waste and often employing more benign reagents and conditions.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has gained considerable attention as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer side products. The application of microwave irradiation to the synthesis of 1,2,3-thiadiazole derivatives has been shown to be highly effective.
Specifically, the Hurd-Mori synthesis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a precursor that could potentially be converted to this compound, has been successfully performed under microwave-assisted conditions. nih.gov This approach has been shown to dramatically shorten the reaction time from hours to minutes and often results in higher yields compared to conventional heating methods. nih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
| Method | Reaction Time | Yield |
| Conventional Heating | Several hours | Moderate |
| Microwave Irradiation | Minutes | High |
Solid-Phase Synthesis and "Catch and Release" Strategies for 1,2,3-Thiadiazole Derivatives
Solid-phase organic synthesis (SPOS) has revolutionized the preparation of compound libraries for drug discovery and other applications. This technique involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound intermediate.
While specific examples for the solid-phase synthesis of this compound are not extensively reported, the principles of SPOS are applicable to the synthesis of 1,2,3-thiadiazole derivatives. A "catch and release" strategy can be envisioned where a precursor to the thiadiazole is first "caught" by a resin. The subsequent cyclization to form the 1,2,3-thiadiazole ring and other transformations could be performed on the solid support. Finally, the desired product is "released" from the resin in a pure form. This methodology offers significant advantages in terms of automation and high-throughput synthesis, which are crucial in modern chemical research.
Chemical Reactivity and Derivatization of 5 Methyl 1,2,3 Thiadiazole 4 Carbaldehyde
Transformations Involving the Aldehyde Functional Group
The aldehyde moiety at the 4-position of the 5-methyl-1,2,3-thiadiazole (B1211022) ring serves as a primary site for a variety of chemical transformations, enabling the synthesis of more complex derivatives.
Condensation Reactions with Nitrogen Nucleophiles (e.g., Imines, Hydrazones, Schiff Bases)
The carbonyl group of 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form carbon-nitrogen double bonds. redalyc.org This reaction is a cornerstone for the synthesis of imines, commonly known as Schiff bases, and hydrazones.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the azomethine group (-C=N-). researchgate.net These reactions are often catalyzed by acids and are fundamental in creating diverse molecular scaffolds. redalyc.orgmdpi.com For instance, the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various benzaldehydes is a well-established method for synthesizing Schiff base ligands. chemrevlett.comresearchgate.net While this involves a carbohydrazide (B1668358) instead of a carbaldehyde, the underlying principle of condensation with a nitrogen nucleophile is identical. The reaction between an aldehyde and a hydrazide yields a hydrazone, a class of compounds known for a wide array of biological activities. ijcce.ac.ir
The synthesis of these derivatives is typically achieved by refluxing the thiadiazole aldehyde with the appropriate amine or hydrazine (B178648) in a suitable solvent like ethanol. nih.gov
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol, Reflux, Acid catalyst |
Nucleophilic Additions and Reductions to Alcohols
The aldehyde group is susceptible to nucleophilic attack, leading to the formation of alcohols upon reduction or the addition of organometallic reagents. The reduction of the aldehyde to a primary alcohol, (5-methyl-1,2,3-thiadiazol-4-yl)methanol, can be readily achieved using standard reducing agents.
A common method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. mdpi.com This process is analogous to the reduction of a related thiazole (B1198619) ester to its corresponding alcohol, which is a key step in the synthesis of thiazole-based aldehydes. google.com The hydride from the borohydride attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the primary alcohol.
This transformation is significant as it converts the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon, introducing a new stereocenter if the molecule is prochiral. Asymmetric nucleophilic additions can also be performed to yield chiral alcohols. clockss.org
Carbonyl-Ene and Aldol-Type Reactions
While the aldehyde functionality is generally reactive in Carbonyl-Ene and Aldol-type reactions, specific literature detailing the participation of this compound in these transformations is limited. In principle, the aldehyde can act as an enophile in a Carbonyl-Ene reaction or as an electrophile in an Aldol condensation with a suitable enolate nucleophile. However, dedicated studies on these specific reaction pathways for this particular heterocyclic aldehyde are not extensively documented in current chemical literature.
Ugi Four-Component Reactions (U-4CR) for Complex Chemical Architectures
The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials. sciepub.com this compound can serve as the aldehyde component in this reaction, which also involves an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov
The reaction proceeds through the initial formation of an imine from the aldehyde and the amine. This is followed by the addition of the isocyanide and the carboxylic acid to generate a stable α-acylamino carboxamide product. sciepub.comnih.gov This one-pot synthesis is highly efficient and diversity-oriented, making it a valuable tool in medicinal chemistry and drug discovery. researchgate.net Several studies have successfully utilized 1,2,3-thiadiazole (B1210528) derivatives in Ugi reactions to synthesize novel compounds with significant biological activities, such as fungicidal and antiviral properties. nih.govnih.gov The use of this compound as the aldehyde component allows for the direct incorporation of the thiadiazole moiety into diverse, peptide-like scaffolds. mdpi.comresearchgate.net
Table 2: Components of the Ugi Reaction
| Component | Role | Example |
|---|---|---|
| Aldehyde | Electrophile | This compound |
| Amine | Nucleophile | Aniline (B41778), Benzylamine |
| Carboxylic Acid | Proton source & Nucleophile | Acetic acid, Benzoic acid |
Intrinsic Reactivity of the 1,2,3-Thiadiazole Ring System
Beyond the reactions of its aldehyde substituent, the 1,2,3-thiadiazole ring itself possesses a unique and synthetically useful reactivity profile.
Ring-Cleavage Reactions and Rearrangements of 1,2,3-Thiadiazoles
A defining characteristic of the 1,2,3-thiadiazole ring is its propensity to undergo ring-cleavage upon thermal, photochemical, or base-induced treatment. researchgate.nete-bookshelf.de This process typically involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable event that generates highly reactive intermediates. researchgate.net
The cleavage of the S-N¹ bond can lead to a ring-open α-diazothione species. researchgate.net Subsequent loss of N₂ from this intermediate can generate a range of other reactive species, including thioketenes, which can then undergo various intramolecular cyclizations or intermolecular reactions. researchgate.nete-bookshelf.de This denitrogenative pathway is a versatile method for synthesizing other heterocyclic systems and alkynes. The specific outcome of the reaction is often dependent on the substitution pattern of the thiadiazole ring and the reaction conditions employed.
Electrophilic Reactivity on the Ring System
The 1,2,3-thiadiazole ring is an electron-deficient aromatic system. This deficiency is due to the presence of two electronegative nitrogen atoms and a sulfur atom, which withdraw electron density from the carbon atoms of the ring. chemicalbook.com Consequently, the ring carbons are generally inert toward electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation. nih.gov
However, the nitrogen atoms in the ring, being pyridine-like, are potential sites for electrophilic attack. chemicalbook.com Reactions such as N-alkylation or N-acylation can occur at these positions, leading to the formation of thiadiazolium salts. This reactivity is a key feature of electron-deficient heterocyclic systems. chemicalbook.com
Nucleophilic Reactivity and Substitution Patterns
In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,2,3-thiadiazole ring makes its carbon atoms susceptible to nucleophilic attack. chemicalbook.comnih.gov This is a characteristic feature of thiadiazole isomers. For instance, the 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution. isres.org
While direct substitution on the unsubstituted this compound is not common, derivatives bearing a good leaving group, such as a halogen at the 5-position, would be expected to undergo facile nucleophilic substitution. nih.govscilit.com Furthermore, the thiadiazole ring can be susceptible to cleavage under strongly basic (nucleophilic) conditions. For example, treatment of a methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate with morpholine (B109124) in the presence of potassium hydroxide (B78521) resulted in the cleavage of the thiadiazole ring. researchgate.net The aldehyde group at the 4-position also readily undergoes nucleophilic addition reactions, which is a cornerstone of its derivatization.
Metalation and Subsequent Electrophilic Quenching
Direct metalation of the 1,2,3-thiadiazole ring, particularly at the C-5 position, followed by quenching with an electrophile, represents a potential route for functionalization. While specific studies on this compound are not widely documented, this strategy is a synthetically useful method for other heterocyclic systems, such as isoxazoles. In those cases, lateral metalation of methyl groups and subsequent reaction with electrophiles like disulfides provides a direct entry to functionalized derivatives. umt.edu Applying this methodology to the 5-methyl group of the target compound could provide a pathway to a variety of 5-substituted derivatives.
Construction of Fused and Spatially Integrated Heterocyclic Systems
The dual functionality of this compound makes it a valuable building block for synthesizing more complex, multi-ring heterocyclic systems.
Cyclization Reactions Leading to Polycyclic Structures
The aldehyde functionality is a key handle for constructing fused ring systems. It can be readily converted into other reactive groups that can participate in intramolecular cyclization reactions. A common strategy involves the condensation of the aldehyde with a suitable binucleophile. For example, reacting the aldehyde with hydrazides can form hydrazones, which are versatile intermediates for synthesizing a variety of heterocyclic rings. mdpi.com
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors in acidic media. ptfarm.pl Similarly, the aldehyde group of this compound can be used to form such precursors, which can then be cyclized to generate fused thiadiazole-thiadiazole or thiadiazole-triazole systems. One documented pathway involves the conversion of a 1,2,3-thiadiazole-5-carboxylate into a hydrazide, which is then cyclized in alkaline conditions to form a 1,2,4-triazole (B32235) ring fused or linked to the initial thiadiazole. mdpi.com
Table 1: Examples of Cyclization Reactions Involving Thiadiazole Precursors
| Starting Material Type | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| Acylthiosemicarbazide | Acid (e.g., H₂SO₄) | 1,3,4-Thiadiazole | ptfarm.pl |
| Isothiocyanic ester of a thiadiazole | Alkaline conditions | 1,2,4-Triazole | mdpi.com |
| Alkylidenehydrazinecarbodithioate | Hydrazonoyl halides | 1,3,4-Thiadiazole | researchgate.net |
Bridging Chemistry for Multi-Thiadiazole Compounds
The synthesis of molecules containing multiple thiadiazole units linked by a bridging group is an area of interest for materials science and medicinal chemistry. A straightforward method to achieve this involves the reaction of a nucleophilic thiadiazole derivative with a bifunctional electrophile.
For instance, the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dihaloalkanes can lead to either mono-substituted haloalkylthio derivatives or symmetrical bis-thiadiazoles, depending on the reaction conditions. mdpi.com Using reagents like dibromomethane (B42720) or dichloromethane (B109758) preferentially yields methylene-bridged bis-thiadiazole compounds. mdpi.com This strategy could be adapted to link this compound units, potentially through derivatization of the methyl group or the ring itself.
Table 2: Synthesis of Symmetrical Bis-Thiadiazoles
| Thiadiazole Precursor | Bridging Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Dibromomethane | Methylene-bridged bis-thiadiazole | mdpi.com |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 1,2-Dibromoethane | Ethylene-bridged bis-thiadiazole | mdpi.com |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 1,4-Dibromobutane | Butylene-bridged bis-thiadiazole | mdpi.com |
Integration into Diverse Heterocyclic Frameworks (e.g., Pyrimidines, Triazoles)
This compound serves as a valuable synthon for incorporating the thiadiazole moiety into a wide range of other heterocyclic frameworks. The aldehyde group is the primary site for such transformations.
Condensation reactions with active methylene (B1212753) compounds are a powerful tool for building new rings. For example, the reaction of related heterocyclic aldehydes with compounds like cyanothioacetamide can lead to the formation of substituted pyridine (B92270) rings. nih.gov Similarly, reaction with aminotriazoles can be used to construct fused triazolopyrimidine systems, which are purine (B94841) analogues of significant biological interest. nih.govresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved from precursors derived from related heterocyclic ketones. nih.govresearchgate.net
Another key strategy involves the reaction with hydrazines and hydrazonoyl halides to build thiazole and 1,3,4-thiadiazole rings appended to the core heterocycle. researchgate.netmdpi.com The conversion of a 1,2,3-thiadiazole carboxylate to a carbohydrazide, followed by reaction with substituted isothiocyanates and subsequent cyclization, yields 1,2,4-triazole derivatives linked to the 1,2,3-thiadiazole core. mdpi.com This highlights a clear pathway for integrating the title compound into diverse heterocyclic systems.
Structural Elucidation and Spectroscopic Characterization Methods for 5 Methyl 1,2,3 Thiadiazole 4 Carbaldehyde and Its Synthetic Intermediates
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde. Both ¹H and ¹³C NMR provide unambiguous evidence of the molecular structure by mapping the chemical environments of the hydrogen and carbon atoms, respectively. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly diagnostic. It should feature two distinct singlet signals, confirming the presence of the methyl and aldehyde groups with no adjacent protons for coupling. The aldehyde proton (CHO) is anticipated to appear significantly downfield, typically in the range of δ 9.5–10.5 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.edupdx.edu The methyl protons (CH₃) attached to the C5 position of the thiadiazole ring would likely resonate as a sharp singlet in the upfield region, estimated to be around δ 2.5–3.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Four distinct signals are expected for this compound. The aldehyde carbonyl carbon (C=O) would exhibit a characteristic signal in the highly deshielded region of δ 180–200 ppm. oregonstate.eduwisc.edu The two quaternary carbons of the thiadiazole ring (C4 and C5) are expected to resonate in the aromatic region, typically between δ 130–170 ppm, with their exact shifts influenced by the electronic effects of the attached methyl and carbaldehyde substituents. nih.govnih.gov Finally, the methyl carbon (CH₃) would appear at the most upfield position, generally in the δ 15–25 ppm range. oregonstate.edu
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CHO | 9.5 - 10.5 | Singlet |
| ¹H | -CH₃ | 2.5 - 3.0 | Singlet |
| ¹³C | -C HO | 180 - 200 | Singlet |
| ¹³C | C 4-CHO | 140 - 160 | Singlet |
| ¹³C | C 5-CH₃ | 150 - 170 | Singlet |
| ¹³C | -C H₃ | 15 - 25 | Singlet |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in this compound. rsc.org The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of its bonds.
The most prominent feature in the IR spectrum is the intense absorption band from the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1680–1715 cm⁻¹. nih.govpsu.edu The presence of this strong band is a clear indicator of the carbaldehyde functionality. Additional diagnostic peaks include the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of medium-intensity bands between 2700–2900 cm⁻¹.
Vibrations associated with the methyl group, specifically the aliphatic C-H stretching, are expected in the 2900–3000 cm⁻¹ range. dergipark.org.tr The thiadiazole ring itself gives rise to a series of characteristic vibrations. These include C=N stretching, typically observed between 1550–1630 cm⁻¹, and C-S stretching vibrations, which are found at lower frequencies, often below 800 cm⁻¹. nih.govresearchgate.net The combination of these specific absorption bands provides a unique spectral fingerprint for the molecule. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aldehyde (-CHO) | 2700 - 2900 | Medium |
| C-H Stretch | Methyl (-CH₃) | 2900 - 3000 | Medium |
| C=O Stretch | Aldehyde (-CHO) | 1680 - 1715 | Strong, Sharp |
| C=N Stretch | Thiadiazole Ring | 1550 - 1630 | Medium-Strong |
| C-S Stretch | Thiadiazole Ring | < 800 | Weak-Medium |
Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the compound is C₄H₄N₂OS, corresponding to a monoisotopic mass of approximately 128.01 Da. High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental composition.
A hallmark fragmentation pathway for 1,2,3-thiadiazoles under electron impact or electrospray ionization (ESI) conditions is the facile loss of a neutral molecule of dinitrogen (N₂), which has a mass of 28 Da. rsc.orgnih.gov This characteristic fragmentation is a key diagnostic tool for identifying the 1,2,3-thiadiazole (B1210528) core. mdpi.com The molecular ion ([M]⁺˙) would therefore be expected to readily eliminate N₂ to produce a prominent fragment ion at m/z 100.
Further fragmentation of the [M-N₂]⁺˙ ion or the molecular ion can occur through the loss of other neutral molecules or radicals. researchgate.net For instance, the loss of a carbonyl group (CO, 28 Da) or a methyl radical (•CH₃, 15 Da) are plausible subsequent fragmentation steps that would aid in the complete structural assignment. whitman.edu
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Ion | Proposed Fragmentation Pathway |
| 128 | [C₄H₄N₂OS]⁺˙ | Molecular Ion ([M]⁺˙) |
| 100 | [C₄H₄OS]⁺˙ | [M - N₂]⁺˙ |
| 99 | [C₃HN₂OS]⁺˙ | [M - •CH₃]⁺ |
| 72 | [C₃H₄S]⁺˙ | [M - N₂ - CO]⁺˙ |
X-ray Diffraction Studies for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction provides the most definitive and detailed information about the three-dimensional structure of this compound in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.
For this compound, X-ray analysis would be expected to confirm the planarity of the five-membered 1,2,3-thiadiazole ring, a characteristic feature of aromatic heterocyclic systems. isres.orgnih.gov The study would also reveal the precise geometry of the methyl and carbaldehyde substituents relative to the ring. Of particular interest would be the torsional angle between the plane of the aldehyde group and the plane of the thiadiazole ring, which dictates the substituent's conformation.
Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing. researchgate.net For this molecule, potential interactions could include weak hydrogen bonds involving the aldehyde oxygen and C-H donors, as well as π–π stacking interactions between adjacent thiadiazole rings. nih.gov This information is crucial for understanding the supramolecular chemistry and physical properties of the compound in its crystalline form. nih.gov
Applications of 5 Methyl 1,2,3 Thiadiazole 4 Carbaldehyde in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block for the Construction of Complex Organic Molecules
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde serves as a foundational component for the synthesis of more intricate organic molecules. The aldehyde functional group provides a reactive site for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. This reactivity allows for the facile introduction of the 5-methyl-1,2,3-thiadiazole (B1211022) moiety into larger, more complex structures.
For instance, research has demonstrated the synthesis of novel 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. In these syntheses, a precursor to this compound is utilized to build a series of compounds with potential biological activities. The aldehyde's ability to undergo condensation with hydrazines is a key step in assembling these complex structures. utq.edu.iq Similarly, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides showcases the utility of this thiadiazole aldehyde as a precursor to create fused heterocyclic systems. researchgate.net The Hurd-Mori reaction is often employed for the synthesis of the 1,2,3-thiadiazole (B1210528) ring itself, which can then be elaborated into the target aldehyde. isres.orgorganic-chemistry.org
The versatility of this building block is further highlighted by its use in multicomponent reactions, such as the Ugi reaction, to generate libraries of structurally diverse molecules. mdpi.comnih.gov This approach allows for the rapid assembly of complex scaffolds from simple starting materials, with the this compound derivative acting as a key component.
Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries
The aldehyde functionality of this compound makes it an ideal starting point for the generation of diverse libraries of heterocyclic compounds. rsc.org The reactivity of the aldehyde group allows for its participation in various cyclization and condensation reactions, leading to the formation of a wide array of new heterocyclic rings fused to or substituted with the 1,2,3-thiadiazole core.
One notable application is in the synthesis of hydrazone derivatives. By reacting this compound with various substituted hydrazides, a library of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones can be generated. utq.edu.iq These compounds are of interest for their potential biological activities. Furthermore, the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a closely related derivative, with different aldehydes has been shown to produce a series of new hydrazide–hydrazone derivatives. mdpi.com
The synthesis of fused heterocyclic systems is another important application. For example, the reaction of 1,2,3-thiadiazole derivatives can lead to the formation of pyrazolyl-1,2,3-thiadiazole scaffolds and 1,2,4-triazoles with a 1,2,3-thiadiazole substituent. mdpi.com These examples underscore the potential of this compound as a versatile precursor for creating a multitude of novel heterocyclic structures with diverse potential applications.
Applications in Functional Materials Chemistry
The unique electronic and structural properties of the 1,2,3-thiadiazole ring have prompted investigations into the use of its derivatives in the development of functional materials.
Investigation in Polymer and Coating Compositions
While direct applications of this compound in polymers and coatings are not extensively documented, the broader class of thiadiazole compounds has shown promise in this area. Thiadiazole derivatives are known to possess interesting optical, electronic, and chemical properties that make them attractive candidates for incorporation into polymeric frameworks. utq.edu.iq Polyamides containing 1,3,4-thiadiazole (B1197879) units, for instance, have been synthesized and shown to exhibit high refractive indices and good thermal stability. researchgate.netoriprobe.com
Thiazole (B1198619) derivatives, which are structurally related to thiadiazoles, have been incorporated as additives in polyurethane coatings to enhance their antimicrobial and flame-retardant properties. ekb.egresearchgate.net Given the known biological activity of many thiadiazole compounds, it is plausible that this compound or its derivatives could be investigated for similar purposes in coating formulations. The aldehyde group could be utilized for covalent incorporation into a polymer backbone or for grafting onto existing polymer chains, potentially imparting desirable properties to the resulting material. Further research is needed to explore the specific potential of this compound in polymer and coating science.
Development of Ligands for Coordination Chemistry Complexes
The nitrogen and sulfur atoms within the 1,2,3-thiadiazole ring of this compound provide potential coordination sites for metal ions, making it a valuable precursor for the design of novel ligands in coordination chemistry. isres.org The aldehyde group can be readily modified to introduce additional donor atoms, leading to the formation of multidentate ligands capable of forming stable complexes with a variety of transition metals.
For example, Schiff base ligands can be synthesized through the condensation of the aldehyde with primary amines. These Schiff bases, containing both the thiadiazole ring and the imine nitrogen, can act as chelating agents for metal ions. Research on the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has demonstrated the formation of stable transition metal complexes. researchgate.netgrowingscience.com In these complexes, the hydrazide derivative acts as a ligand, coordinating with metal ions to form well-defined structures. This suggests that ligands derived from this compound would also be effective in forming coordination complexes with interesting structural and potentially catalytic or biological properties. The development of such complexes is an active area of research.
Utility in Combinatorial Chemistry and Automated Synthesis Workflows
The reactivity of this compound makes it a suitable candidate for use in combinatorial chemistry and automated synthesis workflows, which are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science.
Multicomponent reactions (MCRs), such as the Ugi reaction, are particularly well-suited for combinatorial synthesis. The Ugi four-component reaction (U-4CR) has been successfully employed for the one-step synthesis of 5-methyl-1,2,3-thiadiazole derivatives. mdpi.comnih.gov In a typical Ugi reaction involving a related thiadiazole derivative, an aldehyde (such as a precursor to this compound), an amine, an isocyanide, and a carboxylic acid are combined to produce a complex product in a single step. mdpi.com This approach allows for the creation of large and diverse libraries of compounds by simply varying the starting materials.
Furthermore, the principles of flow chemistry can be applied to automate the synthesis of heterocyclic libraries. nih.govunimi.it While specific examples utilizing this compound in automated workflows are not yet prevalent in the literature, its suitability for multicomponent reactions suggests its potential for integration into such systems. Automated flow synthesis offers advantages in terms of reaction control, scalability, and safety, making it an attractive platform for the high-throughput synthesis of novel thiadiazole-containing compounds. nih.gov
Future Directions in Research on 5 Methyl 1,2,3 Thiadiazole 4 Carbaldehyde
Exploration of Novel and Sustainable Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde, moving beyond traditional synthetic routes, such as the Hurd-Mori reaction which often utilizes harsh reagents like thionyl chloride, is a key area of future research. hanyang.ac.kr
Green Chemistry Approaches:
Future synthetic strategies will likely focus on the principles of green chemistry to reduce waste, minimize energy consumption, and utilize less hazardous substances. rsc.orgmdpi.com Research into the following areas is anticipated:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of thiadiazole derivatives. isres.org The application of microwave irradiation to the cyclization step in the formation of the 1,2,3-thiadiazole (B1210528) ring could offer a more sustainable alternative to conventional heating methods.
Ultrasonication: The use of ultrasound in chemical reactions can enhance reaction rates and yields. Exploring sonochemical methods for the synthesis of this compound could lead to more efficient and environmentally friendly processes. rsc.org
Photocatalysis: Visible-light photocatalysis represents a mild and sustainable approach to organic synthesis. rsc.org Future research could explore the use of photocatalysts to mediate the key bond-forming reactions in the synthesis of the target molecule, potentially avoiding the need for harsh reagents. chemicalbook.com
Novel Reagent and Catalyst Systems:
The development of novel reagent and catalyst systems is another promising avenue. For instance, the use of molecular iodine as a green catalyst has been reported for the synthesis of some thiadiazole derivatives. mdpi.com Investigating iodine-catalyzed or other metal-free catalytic systems for the synthesis of this compound could lead to more sustainable and cost-effective production methods.
A comparative overview of potential sustainable synthetic methods is presented in Table 1.
| Method | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction conditions for the specific target molecule. |
| Ultrasonication | Enhanced reaction rates, milder conditions | Investigation of sonochemical pathways for thiadiazole ring formation. |
| Photocatalysis | Use of visible light, mild reaction conditions | Development of suitable photocatalysts and reaction schemes. |
| Green Catalysts | Reduced toxicity, easier catalyst removal | Exploration of iodine-based and other metal-free catalytic systems. |
Development of New Catalytic Methodologies for Derivatization
The aldehyde functional group on this compound is a versatile handle for a wide range of chemical transformations. Future research will undoubtedly focus on developing novel catalytic methodologies to derivatize this compound, thereby accessing a broader range of functional molecules.
C-H Activation:
Direct C-H bond activation is a powerful tool in organic synthesis that allows for the functionalization of unactivated C-H bonds. Future studies could explore the use of transition metal catalysts, such as palladium or rhodium, to selectively functionalize the C-H bonds of the thiadiazole ring or the methyl group. mdpi.com This would provide a more atom-economical route to novel derivatives compared to traditional methods that require pre-functionalized starting materials. The 1,2,3-thiadiazole moiety itself has been investigated as a directing group for ortho-C–H functionalization, which could be a promising strategy for further derivatization. rsc.orgutq.edu.iq
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are robust methods for the formation of carbon-carbon and carbon-heteroatom bonds. isres.orgontosight.ai Future research could focus on developing efficient cross-coupling protocols for the aldehyde group or for other positions on the thiadiazole ring, which would first require selective halogenation. This would enable the introduction of a wide variety of substituents, including aryl, alkyl, and vinyl groups, leading to a diverse library of this compound derivatives.
Asymmetric Catalysis:
For applications where chirality is important, the development of asymmetric catalytic methods for the derivatization of this compound will be crucial. This could involve, for example, the asymmetric addition of nucleophiles to the aldehyde group, catalyzed by chiral metal complexes or organocatalysts.
A summary of potential catalytic derivatization strategies is provided in Table 2.
| Catalytic Method | Potential Application | Research Focus |
| C-H Activation | Direct functionalization of the thiadiazole ring or methyl group. | Development of selective catalysts and reaction conditions. |
| Cross-Coupling | Introduction of diverse substituents at various positions. | Optimization of coupling partners and catalytic systems. |
| Asymmetric Catalysis | Synthesis of chiral derivatives. | Design of effective chiral catalysts for stereoselective transformations. |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in modern chemical research. For this compound, advanced theoretical modeling can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding future experimental work.
Density Functional Theory (DFT) Studies:
DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of this compound and its derivatives. rsc.orgontosight.ai Such studies can help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding reaction mechanisms, and designing new derivatives with desired electronic properties. isres.org
Predictive Modeling for Synthesis and Reactivity:
Computational models can be developed to predict the outcomes of synthetic reactions and to screen for optimal reaction conditions. This can accelerate the discovery of new and efficient synthetic pathways for this compound and its derivatives. Furthermore, theoretical models can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of novel compounds, aiding in their characterization.
In Silico Screening for Novel Applications:
Molecular docking and other in silico screening methods can be used to predict the interaction of this compound derivatives with various targets, which is particularly useful in the early stages of drug discovery and materials science. hanyang.ac.kr While this article excludes biological applications, the same principles can be applied to predict the binding of these molecules to non-biological targets, such as metal surfaces for corrosion inhibition or host molecules in supramolecular chemistry.
Key areas for future theoretical modeling are outlined in Table 3.
| Modeling Technique | Research Goal | Expected Outcome |
| DFT Calculations | Understanding electronic structure and reactivity. | Prediction of reaction sites and design of new derivatives. |
| Predictive Synthesis Modeling | Optimization of synthetic routes. | Accelerated discovery of efficient synthetic methods. |
| In Silico Screening | Identification of potential non-biological applications. | Prioritization of candidate molecules for experimental testing. |
Expansion of Applications in Emerging Non-Biological Chemical Fields
While thiadiazole derivatives have been extensively studied for their biological activities, there is a growing interest in their application in non-biological fields. Future research on this compound should explore its potential in these emerging areas.
Organic Electronics:
The electron-deficient nature of the thiadiazole ring makes it an attractive building block for organic electronic materials. rsc.org Thiadiazole-containing polymers have been investigated for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). isres.org Future research could focus on the synthesis of polymers and small molecules incorporating the this compound moiety and the evaluation of their electronic and optical properties for applications in organic electronics.
Functional Polymers and Materials:
The 1,2,3-thiadiazole ring can undergo photo-induced N2 elimination, which can be exploited in the design of photo-crosslinkable polymers and photoresists. researchgate.net The aldehyde group of this compound provides a convenient point of attachment for incorporating this functionality into polymer backbones. Additionally, thiadiazole derivatives have been investigated as corrosion inhibitors for metals. isres.org
Coordination Chemistry and Catalysis:
The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, making these compounds interesting ligands in coordination chemistry. isres.org This could lead to the development of novel metal-organic frameworks (MOFs) with interesting properties, such as luminescence or porosity. mdpi.com Furthermore, metal complexes of thiadiazole derivatives could be explored as catalysts for a variety of organic transformations.
Potential non-biological applications are summarized in Table 4.
| Application Field | Potential Role of the Compound | Research Direction |
| Organic Electronics | As a building block for electron-transporting materials. | Synthesis and characterization of novel polymers and small molecules. |
| Functional Polymers | As a photo-crosslinkable unit in polymers. | Incorporation into polymer backbones and evaluation of photoresponsive properties. |
| Corrosion Inhibition | As a protective agent for metal surfaces. | Investigation of its efficacy as a corrosion inhibitor for various metals. |
| Coordination Chemistry | As a ligand for the synthesis of novel metal complexes and MOFs. | Exploration of its coordination behavior with different metal ions. |
Q & A
Q. What are the optimal conditions for synthesizing 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde, and how can reaction parameters be systematically varied to improve yield?
- Methodological Answer : Synthesis optimization involves evaluating catalysts, temperature, and solvent systems. For example, copper-catalyzed cross-coupling reactions (e.g., between thiols and thiadiazole precursors) at 70°C have achieved high yields in related thiadiazole syntheses . Stepwise approaches, such as formylation under alkaline conditions (as seen in analogous aldehyde syntheses), require pH control and stoichiometric monitoring . A factorial design of experiments (DoE) can systematically vary parameters (e.g., catalyst loading, reaction time) to identify optimal conditions.
- Table 1 : Synthesis Parameter Optimization Framework
| Parameter | Typical Range | Monitoring Technique |
|---|---|---|
| Catalyst | Cu, Pd, or none | GC-MS, NMR |
| Temperature | 50–90°C | Inline IR spectroscopy |
| Solvent | DMF, THF, EtOH | Polarity index assessment |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and thiadiazole ring carbons (δ 150–160 ppm). Aromatic protons in substituted derivatives appear as distinct multiplets .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 156 for C₅H₄N₂OS) and fragmentation patterns validate the backbone .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For related aldehydes, storage at –20°C in argon-filled vials minimizes oxidation . Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products.
Advanced Research Questions
Q. What mechanistic pathways are proposed for the oxidation and reduction reactions of this compound, and how can kinetic studies elucidate these mechanisms?
- Methodological Answer : Oxidation may convert the aldehyde to a carboxylic acid or thioamide via radical intermediates, while reduction (e.g., NaBH₄) could yield alcohols. Isotopic labeling (e.g., D₂O in ¹H NMR) and stopped-flow kinetics track intermediate formation . Computational studies (DFT) model transition states to predict dominant pathways.
Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions, and what parameters are critical for accurate modeling?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Parameters include solvent models (PCM), basis sets (6-31G*), and transition-state geometries. Validation via experimental Hammett constants (σ) for substituent effects is critical .
Q. What bioassay strategies are recommended for evaluating the antimicrobial potential of this compound derivatives, and how should control experiments be designed?
- Methodological Answer :
- Microplate Dilution Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control. Include vehicle (DMSO) and growth controls.
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Mechanistic Probes : ROS detection (DCFH-DA dye) and membrane permeability assays (propidium iodide) elucidate modes of action .
Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives, and what validation steps are essential?
- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from twinning or disorder. Use SHELXL for refinement, and validate with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
